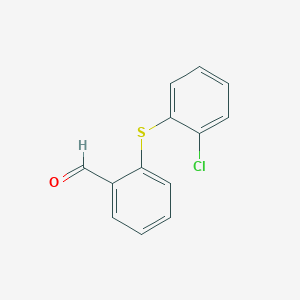

2-(2-Chlorophenylthio)benzaldehyde

Description

BenchChem offers high-quality 2-(2-Chlorophenylthio)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenylthio)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBALTZCMRZOXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)SC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of Diaryl Thioethers

Introduction: The Structural Significance of Diaryl Thioethers

In the landscape of medicinal chemistry and materials science, the diaryl thioether scaffold is a recurring motif of profound importance. These structures are integral to a multitude of FDA-approved drugs and serve as versatile intermediates in organic synthesis.[1][2] The specific conformation, or three-dimensional arrangement, of these molecules dictates their physicochemical properties and, consequently, their biological activity or material performance. Factors such as the dihedral angles between the aromatic rings and the C-S-C bond angle are not trivial details; they govern how the molecule interacts with its environment, be it the active site of a target protein or the lattice of a growing crystal.

Determining the precise solid-state structure through single-crystal X-ray diffraction (SCXRD) is therefore not merely an academic exercise. It provides definitive, unambiguous proof of molecular connectivity and stereochemistry. Furthermore, it illuminates the subtle landscape of intermolecular interactions—such as hydrogen bonds, π–π stacking, and other van der Waals forces—that dictate crystal packing. This knowledge is invaluable for drug development professionals seeking to understand structure-activity relationships (SAR) and for materials scientists engineering crystalline solids with desired properties.

This guide provides an in-depth, practical walkthrough of the complete workflow for determining the crystal structure of a representative diaryl thioether. While our target of interest is 2-(2-Chlorophenylthio)benzaldehyde, a published crystal structure for this specific molecule is not currently available. Therefore, to ground this guide in verifiable, authoritative data, we will use the closely related analogue, 2-(phenylthio)benzaldehyde , as our primary exemplar. The crystallographic data for this compound is publicly available through the Cambridge Structural Database (CSD Identifier: 814258).[3] The principles and methodologies detailed herein are directly applicable to the original target and other small organic molecules.

Part 1: Synthesis and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent cultivation of diffraction-quality single crystals. This phase is often more art than science, requiring patience and meticulous technique.

Synthesis of 2-(phenylthio)benzaldehyde via Ullmann Condensation

The formation of the C-S bond to create a diaryl thioether is reliably achieved through a copper-catalyzed Ullmann condensation. This reaction couples an aryl halide with a thiophenol.[4][5] The choice of a copper catalyst is crucial as it facilitates the coupling, which might otherwise require prohibitively high temperatures.

Reaction Rationale: We will react 2-iodobenzaldehyde with thiophenol. An iodide is chosen as the leaving group over a bromide or chloride because the C-I bond is weaker, making it more reactive in the copper-catalyzed cycle.[5] A base, such as potassium carbonate, is required to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.

Caption: Synthetic workflow for 2-(phenylthio)benzaldehyde.

Experimental Protocol: Synthesis

-

Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodobenzaldehyde (1.0 eq), thiophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-iodobenzaldehyde.

-

Reaction Execution: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 2-(phenylthio)benzaldehyde.[1]

Crystallization: The Slow Evaporation Method

Obtaining a single crystal suitable for X-ray diffraction is the most critical and often challenging step. The ideal crystal should be 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.[6] The slow evaporation technique is a robust method for small organic molecules.[7]

Causality of Solvent Choice: The key is to find a solvent or solvent system in which the compound is moderately soluble. If solubility is too high, the solution will become an oil upon concentration; if too low, the compound will precipitate as a powder. A binary solvent system, using a "good" solvent to dissolve the compound and a "poor" solvent to gently precipitate it, often yields high-quality crystals. For 2-(phenylthio)benzaldehyde, a system of dichloromethane (a good solvent) and hexane (a poor solvent) is a logical starting point.

Experimental Protocol: Crystallization

-

Solution Preparation: Dissolve ~10-20 mg of the purified compound in a minimal amount of dichloromethane (~0.5 mL) in a clean, small glass vial (e.g., a 4 mL vial).

-

Inducing Saturation: Slowly add hexane dropwise until the solution becomes faintly turbid, indicating the onset of precipitation. Add one or two drops of dichloromethane to redissolve the precipitate, resulting in a clear, saturated solution.

-

Slow Evaporation: Cover the vial with parafilm and pierce it with a needle once or twice. This restricts the rate of evaporation. A slower evaporation rate encourages fewer nucleation events and promotes the growth of larger, more ordered crystals.[7]

-

Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization cupboard) and leave it undisturbed for several days to weeks.[6]

-

Harvesting: Once suitable crystals have formed, carefully harvest one using a cryoloop or a mounted needle, being careful not to damage it.

Part 2: Single-Crystal X-ray Diffraction and Data Collection

With a suitable crystal in hand, the next phase involves irradiating it with X-rays and recording the resulting diffraction pattern. This process provides the raw data from which the structure will be determined.

Caption: The experimental workflow for SCXRD data collection.

Methodology: Data Collection

-

Crystal Mounting: A selected crystal is carefully affixed to the tip of a nylon loop or glass fiber using a minimal amount of cryo-protectant oil (e.g., Paratone-N). This assembly is then attached to a goniometer head.[8]

-

Instrument Setup: The goniometer head is mounted on the diffractometer. The crystal is cooled to a low temperature, typically 100 K, using a stream of cold nitrogen gas. Rationale: Low temperatures reduce thermal vibrations of the atoms, resulting in less diffuse diffraction spots and a higher quality dataset.[9]

-

Unit Cell Determination: A short series of initial diffraction images are collected. The positions of the Bragg peaks are used by the instrument's software to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.

-

Data Collection Strategy: Based on the determined crystal system and Laue group symmetry, the software calculates an efficient strategy to collect a complete and redundant dataset. This typically involves a series of "runs," where the crystal is rotated through a specific angle (ω or φ scans) while diffraction images are continuously recorded by the detector.[9]

-

Data Acquisition: A full sphere of diffraction data is collected using a monochromatic X-ray source (commonly Mo Kα, λ = 0.71073 Å) and a modern detector (e.g., a CCD or CMOS detector).

Part 3: Structure Solution and Refinement

This stage is entirely computational. The collected diffraction intensities are used to generate an initial model of the electron density, which is then refined against the experimental data to yield the final, precise atomic positions. The SHELX suite of programs is the authoritative standard for this process.[10]

Caption: Computational workflow for structure determination.

Methodology: Structure Determination

-

Data Reduction:

-

Integration: The raw diffraction images are processed using a program like SAINT. This software locates the diffraction spots on each image, determines their Miller indices (h,k,l), and integrates their intensities.

-

Scaling and Absorption Correction: The integrated data from all images are scaled together, and corrections for absorption effects are applied using a program like SADABS. This ensures that intensity variations are due to structural factors, not experimental artifacts. The output is a single reflection file (.hkl).[11]

-

-

Structure Solution:

-

The .hkl file (containing intensities) and an instruction file (.ins) are used as input for a structure solution program like SHELXS.[12]

-

For small molecules, "Direct Methods" are typically employed. This is a mathematical approach that uses statistical relationships between the phases of strong reflections to generate an initial electron density map.[12]

-

From this initial map, the program identifies the positions of the heaviest atoms (in this case, Sulfur), which are then used to phase more reflections and reveal the rest of the non-hydrogen atoms.

-

-

Structure Refinement:

-

The initial atomic model is refined using a least-squares minimization program like SHELXL.[10]

-

Isotropic Refinement: Initially, atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere.

-

Anisotropic Refinement: In subsequent cycles, non-hydrogen atoms are refined anisotropically. Their thermal motion is modeled as an ellipsoid, which better represents the directional nature of atomic vibrations. This is a more sophisticated and accurate model.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions (a "riding model") and refined using constraints.

-

Convergence: The refinement process is iterated until the calculated diffraction pattern from the model shows the best possible agreement with the experimental data. This is judged by monitoring the R-factor (residual factor), which should converge to a low value (typically < 5% for high-quality data).[10]

-

Part 4: Analysis of the Crystal Structure of 2-(phenylthio)benzaldehyde

The final refined structure provides a wealth of precise information. For our exemplar, 2-(phenylthio)benzaldehyde, the data reveals key conformational and packing details.[3]

Crystallographic Data Summary

The following table summarizes the key crystallographic data obtained from the published structure determination of 2-(phenylthio)benzaldehyde.[3]

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀OS |

| Formula Weight | 214.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.234(2) Å, α = 90° |

| b = 7.7850(16) Å, β = 98.41(3)° | |

| c = 12.302(3) Å, γ = 90° | |

| Volume | 1065.1(4) ų |

| Z | 4 |

| Temperature | 293(2) K |

| Final R indices [I>2σ(I)] | R1 = 0.0461, wR2 = 0.1264 |

| Goodness-of-fit (GOF) | 1.034 |

Molecular Conformation

The refined structure confirms the molecular connectivity. The key conformational feature is the relative orientation of the two phenyl rings. The dihedral angle between the benzaldehyde ring and the thiophenyl ring is a critical parameter. This twist is a result of minimizing steric hindrance between the ortho-hydrogens of the two rings. The precise C-S-C bond angle and the C-S bond lengths are also determined with very high precision (typically to within a few thousandths of an Ångström).

Intermolecular Interactions and Hirshfeld Surface Analysis

While the covalent structure defines the molecule, it is the non-covalent interactions that define the crystal. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. A Hirshfeld surface is mapped around a molecule, and the color coding indicates the nature and proximity of intermolecular contacts.

-

Red Spots: Indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii.

-

Blue Areas: Indicate contacts longer than the van der Waals radii.

-

White Areas: Indicate contacts at approximately the van der Waals distance.

For a molecule like 2-(phenylthio)benzaldehyde, which lacks strong hydrogen bond donors, the Hirshfeld analysis would primarily reveal weaker C-H···O and C-H···π interactions, as well as H···H contacts, which collectively guide the assembly of the molecules into the observed crystal lattice.

Conclusion

The determination of a single-crystal structure is a definitive analytical method that provides unparalleled insight into the solid-state conformation and packing of a molecule. As demonstrated through the exemplar of 2-(phenylthio)benzaldehyde, the process is a systematic workflow that begins with rational chemical synthesis and meticulous crystallization, proceeds through precise X-ray data collection, and culminates in a detailed computational refinement. The resulting atomic coordinates are not merely a dataset but a detailed blueprint that explains the molecule's properties. For researchers in drug development and materials science, mastering this technique is essential for making informed, structure-driven decisions that accelerate innovation.

References

-

Cambridge Crystallographic Data Centre (CCDC). "CSD Entry 814258: 2-(phenylthio)benzaldehyde". DOI: 10.5517/ccwb9dw. [Link]

-

Chem-Impex International. "2-(Phenylthio)benzaldehyde Product Information". [Link]

-

PubChem. "2-(Phenylthio)benzaldehyde, CID 12340685". National Center for Biotechnology Information. [Link]

-

Wikipedia. "Ullmann condensation". [Link]

-

Organic Chemistry Portal. "Ullmann Reaction". [Link]

-

University of York, Department of Chemistry. "Crystallisation Techniques". [Link]

-

University of Washington, Department of Chemistry. "Slow Evaporation Method". [Link]

-

SERC Carleton. "Single-crystal X-ray Diffraction". [Link]

-

Sheldrick, G. M. (2008). "A short history of SHELX". Acta Crystallographica Section A, 64(1), 112-122. [Link]

-

Bruker AXS. "SAINT User Manual". [Link]

-

Bruker AXS. "SADABS User Manual". [Link]

-

Girolami, G. S. "A Guide to Using the SHELXTL Crystallographic Software Package". University of Illinois. [Link]

-

Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). "CrystalExplorer17". University of Western Australia. [Link]

-

Tan, Y. B., & Tiekink, E. R. (2019). "Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing". Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4), 629-643. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Phenylthio)benzaldehyde | C13H10OS | CID 12340685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Buy 5-Nitro-2-(phenylthio)benzaldehyde | 52548-32-0 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzaldehyde, p-phenylthio- | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(Methylthio)benzaldehyde | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methyl-3-(methylthio)benzaldehyde 95% | CAS: 1289150-63-5 | AChemBlock [achemblock.com]

- 11. 2-(4-Methoxyphenylthio)benzaldehyde | 128958-85-0 | Benchchem [benchchem.com]

- 12. PubChemLite - 4-(phenylthio)benzaldehyde (C13H10OS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(2-Chlorophenylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the aldehyde functional group in 2-(2-Chlorophenylthio)benzaldehyde. This molecule presents a unique case study in aldehyde chemistry due to the complex interplay of electronic and steric effects imparted by the ortho-substituted 2-chlorophenylthio moiety. This document will dissect these influences and project the molecule's behavior in a range of canonical aldehyde reactions, including nucleophilic additions, oxidations, and reductions. By synthesizing principles of physical organic chemistry with practical considerations for synthetic protocols, this guide aims to equip researchers with the predictive understanding necessary for the effective utilization of this versatile synthetic intermediate.

Introduction: The Unique Structural Landscape of 2-(2-Chlorophenylthio)benzaldehyde

2-(2-Chlorophenylthio)benzaldehyde is an aromatic aldehyde bearing a bulky and electronically complex substituent at the ortho position. The reactivity of its aldehyde group is not straightforward and is governed by a delicate balance of competing factors originating from the 2-(2-chlorophenylthio) side chain. Understanding these factors is paramount for predicting its chemical behavior and designing successful synthetic transformations.

Electronic Effects: The 2-(2-chlorophenylthio) substituent exerts a dual electronic influence on the benzaldehyde ring.

-

Inductive Effect (-I): The electronegative sulfur and chlorine atoms exert an electron-withdrawing inductive effect, which tends to increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Resonance Effect (+R): The sulfur atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring, donating electron density. This +R effect counteracts the inductive withdrawal and can decrease the electrophilicity of the carbonyl carbon. The extent of this resonance donation is dependent on the conformation of the molecule.

Steric Effects: The sheer bulk of the 2-(2-chlorophenylthio) group at the ortho position creates significant steric hindrance around the aldehyde functionality. This steric impediment can hinder the approach of nucleophiles, potentially slowing down reaction rates or favoring the formation of specific stereoisomers.

A comparative analysis with simpler substituted benzaldehydes suggests that electron-withdrawing groups generally accelerate nucleophilic additions, while electron-donating groups have the opposite effect[1]. The net electronic impact of the 2-(2-chlorophenylthio) group is a nuanced balance of its inductive and resonance contributions, further complicated by the steric hindrance it imposes.

Nucleophilic Addition Reactions: A Tale of Competing Influences

Nucleophilic addition is the hallmark reaction of aldehydes. In the case of 2-(2-Chlorophenylthio)benzaldehyde, the interplay of electronic and steric effects dictates the feasibility and outcome of these reactions.

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is sensitive to both electronic and steric factors. Electron-withdrawing groups on the benzaldehyde ring are known to enhance reactivity[1]. While the 2-(2-chlorophenylthio) group possesses electron-withdrawing character through induction, the steric bulk at the ortho position is expected to be a dominant factor.

Expected Reactivity: The significant steric hindrance from the ortho substituent will likely retard the rate of the Wittig reaction. The approach of the bulky phosphonium ylide to the carbonyl carbon will be impeded, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or longer reaction times) compared to less hindered benzaldehydes.

Experimental Protocol: A Representative Wittig Olefination

Objective: To synthesize 2-(2-chlorophenylthio)styrene from 2-(2-chlorophenylthio)benzaldehyde.

Materials:

-

2-(2-Chlorophenylthio)benzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise.

-

Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-(2-chlorophenylthio)benzaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. Similar to the Wittig reaction, this transformation is influenced by the electrophilicity of the carbonyl carbon.

Expected Reactivity: Electron-withdrawing groups on the benzaldehyde generally favor the Knoevenagel condensation[1]. The inductive effect of the 2-(2-chlorophenylthio) substituent should enhance the electrophilicity of the aldehyde. However, the steric hindrance at the ortho position will likely play a significant role, potentially slowing the reaction rate. The use of a less bulky active methylene compound and an appropriate base will be crucial for achieving good yields.

Experimental Protocol: A Representative Knoevenagel Condensation

Objective: To synthesize the corresponding α,β-unsaturated product from 2-(2-chlorophenylthio)benzaldehyde and malononitrile.

Materials:

-

2-(2-Chlorophenylthio)benzaldehyde

-

Malononitrile

-

Piperidine (as catalyst)

-

Ethanol

Procedure:

-

Dissolve 2-(2-chlorophenylthio)benzaldehyde and malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture at reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated nitrile.

Oxidation of the Aldehyde Group

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is generally less sensitive to steric hindrance compared to nucleophilic addition reactions.

Expected Reactivity: The oxidation of 2-(2-chlorophenylthio)benzaldehyde to 2-(2-chlorophenylthio)benzoic acid is expected to proceed readily with common oxidizing agents. The electronic nature of the substituent may have a modest effect on the reaction rate, but it is not anticipated to inhibit the transformation.

Table 1: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0 °C to room temperature |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, room temperature |

| Pinnick Oxidation (NaClO₂ with a scavenger) | t-BuOH/water, room temperature |

Experimental Protocol: Pinnick Oxidation

Objective: To synthesize 2-(2-chlorophenylthio)benzoic acid.

Materials:

-

2-(2-Chlorophenylthio)benzaldehyde

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene (as a chlorine scavenger)

-

tert-Butanol and water

Procedure:

-

Dissolve 2-(2-chlorophenylthio)benzaldehyde in tert-butanol.

-

Add an aqueous solution of sodium dihydrogen phosphate and 2-methyl-2-butene.

-

To the stirred mixture, add an aqueous solution of sodium chlorite dropwise, maintaining the temperature below 25 °C.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding sodium sulfite solution.

-

Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Reduction of the Aldehyde Group

The aldehyde group can be easily reduced to a primary alcohol. This reaction is typically performed using hydride-based reducing agents.

Expected Reactivity: The reduction of 2-(2-chlorophenylthio)benzaldehyde to the corresponding benzyl alcohol is expected to be a facile transformation. Steric hindrance from the ortho substituent is unlikely to significantly impede the approach of small hydride reagents like sodium borohydride.

Table 2: Common Reducing Agents for Aldehydes

| Reducing Agent | Typical Conditions | Selectivity Notes |

| Sodium borohydride (NaBH₄) | Methanol or ethanol, 0 °C to room temperature | Reduces aldehydes and ketones |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Reduces most carbonyl and carboxyl derivatives |

| Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene or hexanes, low temperature | Can selectively reduce esters to aldehydes |

Experimental Protocol: Sodium Borohydride Reduction

Objective: To synthesize (2-(2-chlorophenylthio)phenyl)methanol.

Materials:

-

2-(2-Chlorophenylthio)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

Dissolve 2-(2-chlorophenylthio)benzaldehyde in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise, controlling the evolution of gas.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the alcohol.

Potential for Intramolecular Reactions

The ortho disposition of the thioether and aldehyde functionalities in 2-(2-chlorophenylthio)benzaldehyde opens up the possibility of intramolecular reactions, particularly under conditions that activate either group. For instance, in the presence of a strong acid, the sulfur atom could potentially act as an intramolecular nucleophile, leading to cyclization products. Similarly, reactions involving the aldehyde could be influenced by the neighboring sulfur atom. While no specific examples for this molecule were found in the searched literature, the potential for such intramolecular transformations should be a consideration in reaction design.

Conclusion

The reactivity of the aldehyde group in 2-(2-Chlorophenylthio)benzaldehyde is a product of a complex interplay between the electron-withdrawing inductive effects of the sulfur and chlorine atoms, the potential for electron-donating resonance from the sulfur, and significant steric hindrance from the bulky ortho substituent. For nucleophilic addition reactions like the Wittig reaction and Knoevenagel condensation, steric hindrance is likely to be a dominant factor, potentially necessitating more forcing reaction conditions. In contrast, oxidation and reduction reactions are expected to proceed more readily, as they are generally less sensitive to steric bulk. The proximity of the thioether and aldehyde groups also introduces the possibility of intramolecular reactions, which warrants consideration during synthetic planning. This guide provides a foundational understanding of these principles, offering researchers a predictive framework for the effective application of 2-(2-chlorophenylthio)benzaldehyde in their synthetic endeavors.

Visualization of Key Concepts

Diagram 1: Factors Influencing Aldehyde Reactivity

Caption: Interplay of electronic and steric effects on the aldehyde group.

Diagram 2: General Workflow for a Wittig Reaction

Caption: A typical experimental workflow for a Wittig reaction.

References

Sources

Physical and chemical properties of 2-(2-Chlorophenylthio)benzaldehyde

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-(2-Chlorophenylthio)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert insights to deliver a practical and scientifically grounded resource.

Introduction and Chemical Identity

2-(2-Chlorophenylthio)benzaldehyde is an aromatic aldehyde derivative with a unique substitution pattern that suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The presence of a reactive aldehyde group, a thioether linkage, and a chlorinated phenyl ring offers multiple sites for chemical modification.

While specific experimental data for the ortho-chloro isomer is limited in publicly accessible literature, this guide extrapolates and predicts key properties based on the well-documented para-chloro isomer (CAS No. 107572-07-6) and related benzaldehyde derivatives. It is crucial for researchers to empirically verify these properties for the specific ortho-isomer in their work.

Chemical Structure and Identification

The molecular structure consists of a benzaldehyde ring where the hydrogen at the 2-position is substituted by a phenylthio group, which in turn is substituted with a chlorine atom at its 2-position.

Molecular Formula: C₁₃H₉ClOS[1][2]

Molecular Weight: 248.73 g/mol [1][3]

IUPAC Name: 2-((2-Chlorophenyl)thio)benzaldehyde

CAS Number: Not definitively available in searched databases. Researchers should verify the CAS number upon sourcing this specific isomer. The CAS number for the related para-isomer, 2-(4-Chlorophenylthio)benzaldehyde, is 107572-07-6.[1][2][3][4][5][6]

Chemical Structure Diagram:

Caption: Molecular structure of 2-(2-Chlorophenylthio)benzaldehyde.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its constituent functional groups. The aldehyde group imparts polarity and reactivity, while the bulky, hydrophobic phenylthio group will affect its solubility and melting point.

Table 1: Predicted and Known Physicochemical Properties

| Property | Value (Predicted for ortho-isomer) | Value (Known for para-isomer) | Reference |

| Appearance | Pale yellow to yellow solid | Pale yellow to yellow crystals or powder | [2] |

| Melting Point | Likely similar to the para-isomer, but potentially lower due to steric hindrance affecting crystal packing. | 69.0-76.0 °C | [2][5] |

| Boiling Point | High boiling point, likely decomposes before boiling at atmospheric pressure. | 102-104 °C at 18.6 hPa | [1] |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | Insoluble in water, soluble in organic solvents. | [4] |

| Stability | Air-sensitive; should be stored under an inert atmosphere. | Air Sensitive | [5] |

Synthesis and Reactivity

Proposed Synthesis Workflow

A common and effective method for synthesizing aryl thioethers is through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A plausible synthetic route for 2-(2-Chlorophenylthio)benzaldehyde would involve the reaction of 2-fluorobenzaldehyde or 2-chlorobenzaldehyde with 2-chlorothiophenol in the presence of a base.

Caption: General workflow for the synthesis of 2-(2-Chlorophenylthio)benzaldehyde.

Experimental Protocol (Hypothetical):

-

To a stirred solution of 2-chlorothiophenol (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiophenolate anion.

-

Add 2-fluorobenzaldehyde (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Chemical Reactivity

The reactivity of 2-(2-Chlorophenylthio)benzaldehyde is dictated by its functional groups:

-

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding benzyl alcohol.

-

Reductive amination to form secondary amines.

-

Wittig reactions to form alkenes.

-

Formation of Schiff bases with primary amines.

-

Aldol and related condensation reactions.

-

-

Thioether Linkage: The sulfur atom can be oxidized to a sulfoxide and then to a sulfone, which can alter the electronic properties and biological activity of the molecule.

-

Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents.

Spectral Properties

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Wavenumber/Chemical Shift | Interpretation |

| FT-IR (Infrared Spectroscopy) | ~1700 cm⁻¹ (strong) | C=O stretch of the aromatic aldehyde. |

| ~2820 and ~2720 cm⁻¹ (weak to medium) | C-H stretch of the aldehyde. | |

| ~3100-3000 cm⁻¹ (weak) | Aromatic C-H stretch. | |

| ~1600-1450 cm⁻¹ (medium) | Aromatic C=C stretching. | |

| ~750 cm⁻¹ (strong) | C-Cl stretch. | |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | ~10.0-10.5 ppm (singlet) | Aldehydic proton (CHO). |

| ~7.2-8.0 ppm (multiplets) | Aromatic protons. The exact shifts and coupling patterns will be complex due to the ortho substitution on both rings. | |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | ~190-195 ppm | Carbonyl carbon of the aldehyde. |

| ~125-140 ppm | Aromatic carbons. | |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 248 and 250 in a ~3:1 ratio. | Consistent with the molecular weight and the presence of one chlorine atom. |

Applications and Research Interest

While specific applications for 2-(2-Chlorophenylthio)benzaldehyde are not widely reported, its structure suggests potential utility in several areas of chemical research and development:

-

Medicinal Chemistry: The diaryl thioether scaffold is present in a number of biologically active compounds. This molecule could serve as a key intermediate for the synthesis of novel therapeutic agents. The aldehyde can be readily converted into various functional groups to explore structure-activity relationships. For instance, related benzaldehyde derivatives are used in the synthesis of antimicrobial and anticancer agents.[7]

-

Materials Science: Aromatic aldehydes are used in the synthesis of polymers and dyes. The presence of sulfur and chlorine could impart unique properties to such materials, such as altered refractive indices or flame retardancy.

-

Organic Synthesis: As a bifunctional molecule, it can be used in the construction of more complex molecular architectures, including heterocyclic compounds. For example, reactions with 2-aminothiophenol can yield benzothiazoles, a class of compounds with diverse applications.

Safety and Handling

No specific safety data for 2-(2-Chlorophenylthio)benzaldehyde was found. However, based on the data for the related compound 2-chlorobenzaldehyde and general chemical safety principles, the following precautions are recommended:

-

Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Given its air-sensitive nature, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[5]

-

Conclusion

References

-

PubChem. 2-(4-Chlorophenylthio)Benzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. US4742060A - Heterocyclic compounds.

- Google Patents.

- Google Patents.

-

European Patent Office. Benzaldehyde derivative and process for its preparation - EP 0145334 A2. [Link]

-

PubChem. 2-(Phenylthio)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives. [Link]

- Janes, D., & Kreft, E. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Oriental Journal of Chemistry, 24(2), 537-542.

-

Central Asian Studies. Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

ResearchGate. Overtone spectroscopy of some benzaldehyde derivatives. [Link]

-

Organic Chemistry Portal. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. [Link]

-

ResearchGate. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

Sources

- 1. 2-(4-Chlorophenylthio)benzaldehyde for synthesis 107572-07-6 [sigmaaldrich.com]

- 2. 2-(4-Chlorophenylthio)benzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-(4-Chlorophenylthio)Benzaldehyde | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Chlorophenylthio)benzaldehyde | CymitQuimica [cymitquimica.com]

- 5. 2-(4-Chlorophenylthio)benzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 107572-07-6 | 2-((4-Chlorophenyl)thio)benzaldehyde - AiFChem [aifchem.com]

- 7. cajmns.casjournal.org [cajmns.casjournal.org]

A Technical Guide to the Quantum Chemical Analysis of 2-(2-Chlorophenylthio)benzaldehyde

Abstract

This guide provides a comprehensive technical framework for the computational investigation of 2-(2-Chlorophenylthio)benzaldehyde, a diaryl sulfide derivative of significant interest in synthetic and medicinal chemistry. We detail a robust, field-proven workflow rooted in Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is designed for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for performing and validating these calculations. The methodologies described herein serve as a powerful complement to experimental studies, enabling a deeper understanding of molecular behavior and accelerating the design of novel chemical entities.

Introduction

2-(2-Chlorophenylthio)benzaldehyde belongs to the diaryl sulfide class of compounds, which are recognized for their diverse applications and presence in biologically active molecules.[1] The unique arrangement of a flexible thioether bridge connecting two substituted aromatic rings imparts specific conformational and electronic characteristics that are crucial to their function. Understanding these characteristics at a quantum-mechanical level is paramount for predicting reactivity, designing analogues, and interpreting complex spectroscopic data.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[2] They provide a "computational microscope" to visualize molecular orbitals, predict reaction pathways, and calculate properties that are often difficult or costly to measure experimentally. This guide presents a validated workflow to harness the predictive power of DFT for a thorough characterization of 2-(2-Chlorophenylthio)benzaldehyde. Our objective is to move beyond a simple recitation of steps, instead providing the causal logic behind each methodological choice—from the selection of an appropriate theoretical model to the critical validation of computational results—thereby ensuring scientific rigor and trustworthy outcomes.

Part 1: Theoretical and Methodological Framework

The reliability of any quantum chemical study hinges on the judicious selection of the computational model. This choice is not arbitrary; it is a carefully considered balance between computational cost and the desired accuracy for the properties being investigated.

The Foundation: Density Functional Theory (DFT)

DFT has emerged as the workhorse of modern computational chemistry for its exceptional balance of efficiency and accuracy. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach allows for the study of moderately sized molecules, such as 2-(2-Chlorophenylthio)benzaldehyde, with a level of theoretical rigor sufficient for most research applications.

Choosing the Right Tools: Functionals and Basis Sets

The practical application of DFT requires the selection of two key components: an exchange-correlation functional and a basis set.

-

Exchange-Correlation Functionals: The functional approximates the complex many-body electron interactions. For a molecule like our target, which combines aromatic systems with a second-row element (sulfur) and a halogen (chlorine), a hybrid functional is the preferred choice.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional in chemistry. It incorporates a portion of exact Hartree-Fock exchange, providing a robust description of molecular geometries and electronic properties for a vast range of organic molecules.[3] It serves as an excellent and reliable starting point for this analysis.

-

M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This meta-hybrid GGA functional is highly recommended for main-group chemistry, especially where non-covalent interactions might play a role in determining conformational preferences.[4] It often yields more accurate thermochemistry and barrier heights.

-

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Pople-style basis sets are a common choice. A tiered approach is most efficient: a smaller basis set like 6-31G(d) can be used for initial geometry optimizations, followed by more demanding calculations with a larger, more flexible basis set like 6-311++G(d,p) for final energies, frequencies, and property calculations.[3] The inclusion of polarization functions (d,p) is essential for describing the anisotropic electron distribution around atoms like sulfur and chlorine, while diffuse functions (++) are crucial for accurately modeling lone pairs and potential weak interactions.

-

Solvation Effects: The Polarizable Continuum Model (PCM)

Molecules in the real world are rarely in the gas phase. The surrounding solvent can significantly influence conformation and electronic properties. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is an efficient method to account for these effects. It models the solvent as a continuous dielectric medium, creating a cavity around the solute molecule. This is a critical consideration when aiming to correlate computational results with experimental data obtained in solution.

Part 2: A Step-by-Step Computational Protocol

This section outlines a self-validating workflow for the complete computational characterization of 2-(2-Chlorophenylthio)benzaldehyde.

Workflow Overview

The computational process follows a logical sequence, where the output of each step serves as a validated input for the next. This ensures the final results are derived from a stable, physically meaningful molecular state.

Caption: A validated computational workflow for molecular characterization.

Step 1: Initial Structure Preparation

The first step is to generate a plausible 3D Cartesian coordinate file for the molecule. This can be accomplished using any standard molecular builder software (e.g., Avogadro, ChemDraw 3D, GaussView).

Protocol:

-

Draw the 2D structure of 2-(2-Chlorophenylthio)benzaldehyde.

-

Convert the 2D structure to a 3D model using the software's built-in tools.

-

Perform a preliminary geometry "cleanup" using a simple molecular mechanics force field (e.g., MMFF94) to resolve any unrealistic bond lengths or steric clashes. This provides a sensible starting point for the more accurate quantum mechanical calculations.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

Step 2: Geometry Optimization

The goal of geometry optimization is to find the conformation of the molecule that corresponds to a minimum on the potential energy surface.

Causality: Starting all subsequent calculations from a properly optimized structure is non-negotiable. Properties calculated from a non-optimized structure are physically meaningless as they do not represent a stable state of the molecule.

Protocol:

-

Construct an input file for your quantum chemistry software (e.g., Gaussian).

-

Specify the charge (0) and spin multiplicity (singlet).

-

Provide the Cartesian coordinates from Step 1.

-

Specify the level of theory. For example: # B3LYP/6-311++G(d,p) Opt.

-

If modeling a solvent, add the PCM keyword: SCRF=(PCM, Solvent=Ethanol).

-

Execute the calculation. The software will iteratively adjust the atomic positions to minimize the system's energy.

Step 3: Frequency Analysis (The Self-Validation Checkpoint)

This is the most critical step for ensuring the trustworthiness of your results. A frequency calculation determines the vibrational modes of the molecule.

Causality: For a structure to be a true energy minimum, all its vibrational frequencies must be real (positive numbers). The presence of an imaginary frequency indicates that the structure is not a minimum but a transition state, and the optimization must be redone. This step is the primary self-validation mechanism of the entire protocol.

Protocol:

-

Use the optimized coordinates from the previous step as input.

-

Use the exact same level of theory (functional, basis set, and solvent model) as the optimization. Mismatched theories will yield invalid results.

-

Specify the Freq keyword in your input file: # B3LYP/6-311++G(d,p) Freq SCRF=(PCM, Solvent=Ethanol).

-

Run the calculation and inspect the output for imaginary frequencies.

-

Upon confirmation of zero imaginary frequencies, the calculation also provides valuable thermodynamic data (Zero-Point Vibrational Energy, thermal enthalpies, and Gibbs free energies) and the predicted infrared (IR) spectrum.

Step 4: Analysis of Molecular Properties

With a validated minimum-energy structure, we can now confidently calculate various molecular properties.

Caption: Derivation of molecular properties from a validated structure.

-

Electronic Properties: Frontier Orbitals and MEP

-

Protocol: These properties are typically calculated as part of the optimization/frequency job. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are key indicators of electronic excitability and chemical reactivity.[5] The Molecular Electrostatic Potential (MEP) map is generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Keywords: Pop=Full and GFInput are often used to generate the necessary files for visualization.

-

-

Spectroscopic Properties: NMR and UV-Vis

-

NMR Protocol: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Use the validated geometry.

-

Specify the GIAO NMR keyword: # B3LYP/6-311++G(d,p) NMR SCRF=(PCM, Solvent=Chloroform). Note the solvent change to match typical experimental conditions for NMR.

-

The output will provide absolute shielding tensors. To convert these to chemical shifts, one must subtract them from the shielding tensor of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.

-

-

UV-Vis Protocol: Electronic transitions that give rise to UV-Vis spectra are predicted using Time-Dependent DFT (TD-DFT) .

-

Use the validated geometry.

-

Specify the TD-DFT keyword: # B3LYP/6-311++G(d,p) TD(NStates=10) SCRF=(PCM, Solvent=Ethanol). This requests the calculation of the first 10 excited states.

-

The output provides the excitation energies (in eV or nm) and the oscillator strengths (a measure of transition intensity).

-

-

Part 3: Data Interpretation and Presentation

The final step is to collate and present the calculated data in a clear and interpretable format.

Structural Parameters

The optimized geometry should be analyzed for key structural features. Comparing calculated values to experimental data from crystallography (if available for similar compounds) is an excellent way to benchmark the chosen level of theory.

| Parameter | Description | Calculated Value (Å or °) |

| C-S Bond Length | Phenyl-Sulfur | e.g., 1.78 Å |

| C-S Bond Length | Benzaldehyde-Sulfur | e.g., 1.79 Å |

| C=O Bond Length | Aldehyde Carbonyl | e.g., 1.22 Å |

| C-S-C Bond Angle | Thioether Bridge Angle | e.g., 103.5° |

| C-C-S-C Dihedral | Torsion angle describing ring orientation | e.g., -75.0° |

Electronic Properties Summary

Visualizing the electronic properties provides immediate chemical insight.

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | e.g., -0.235 | e.g., -6.39 |

| LUMO Energy | e.g., -0.081 | e.g., -2.20 |

| HOMO-LUMO Gap | 0.154 | 4.19 |

(Note: The HOMO-LUMO gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.)[5]

Predicted Spectroscopic Data

Presenting predicted spectra alongside experimental data is the ultimate validation of the computational model.

Table: Predicted Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| 1 | e.g., 1715 | High | C=O Stretch (Aldehyde) |

| 2 | e.g., 3060 | Medium | Aromatic C-H Stretch |

| 3 | e.g., 1100 | Medium | C-S Stretch |

Table: Predicted ¹³C NMR Chemical Shifts (Relative to TMS)

| Atom | Calculated Shift (ppm) |

|---|---|

| C (Aldehyde) | e.g., 192.5 |

| C (ipso to S) | e.g., 140.1 |

| C (ipso to Cl) | e.g., 135.8 |

Table: Predicted UV-Vis Transitions (TD-DFT)

| Transition | λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | e.g., 325 | e.g., 0.15 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | e.g., 280 | e.g., 0.08 | HOMO-1 → LUMO |

Conclusion

This guide has detailed a rigorous and self-validating workflow for the comprehensive quantum chemical characterization of 2-(2-Chlorophenylthio)benzaldehyde using Density Functional Theory. By following this protocol—from careful selection of the theoretical model to the critical frequency validation step—researchers can generate reliable and physically meaningful data on the molecule's geometry, stability, electronic structure, and spectroscopic signatures. This computational insight is invaluable for rationalizing experimental observations, guiding synthetic efforts, and ultimately accelerating the discovery and development of new chemical agents in medicine and materials science.

References

-

Title: Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: 2-(4-Chlorophenylthio)Benzaldehyde | C13H9ClOS | CID 2778624 - PubChem Source: PubChem URL: [Link]

-

Title: A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: A Theoretical Study of H-Abstractions of Benzaldehyde by H, O3(P), 3O2, OH, HO2, and CH3 Radicals: Ab Initio Rate Coefficients and Their Uncertainty Quantification | The Journal of Physical Chemistry A - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Benzaldehyde derivatives with investigated inhibition profile 2.... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: A Density Functional Theory Study of 4-OH Aldehydes - MDPI Source: MDPI URL: [Link]

-

Title: Fluorinated diaryl sulfides - PubMed Source: PubMed URL: [Link]

Sources

Investigation of the stability and degradation pathways of 2-(2-Chlorophenylthio)benzaldehyde

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(2-Chlorophenylthio)benzaldehyde

Introduction

2-(2-Chlorophenylthio)benzaldehyde is a molecule of interest in organic synthesis and potentially in the development of novel therapeutic agents, owing to its unique combination of a reactive aldehyde, a thioether linkage, and a chlorinated aromatic system. Understanding the chemical stability and degradation pathways of this compound is paramount for its handling, storage, and application, particularly in the context of drug development where such knowledge is a regulatory requirement.

This technical guide provides a comprehensive investigation into the stability profile of 2-(2-Chlorophenylthio)benzaldehyde. In the absence of extensive direct studies on this specific molecule, this document leverages established chemical principles and data from analogous structures to present a predictive analysis of its degradation under various stress conditions. We will explore its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress, propose likely degradation pathways, and provide detailed experimental protocols for the systematic investigation of its stability.

Physicochemical Properties

The stability of a compound is intrinsically linked to its physicochemical properties. For 2-(2-Chlorophenylthio)benzaldehyde, these properties dictate its solubility, reactivity, and interactions with its environment.

| Property | Value/Information | Source |

| Molecular Formula | C13H9ClOS | PubChem |

| Molecular Weight | 248.73 g/mol | [1] |

| Appearance | Pale yellow to yellow solid | [2] |

| Melting Point | 69.0-76.0 °C | [2] |

| Boiling Point | 102-104 °C at 18.6 hPa | |

| Solubility | Insoluble in water; soluble in organic solvents like acetonitrile and DMSO | [3] |

Forced Degradation Studies: A Predictive Framework

Forced degradation studies are a cornerstone of drug development, designed to intentionally degrade a compound under conditions more severe than accelerated stability testing.[4] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4]

Hydrolytic Degradation

Hydrolysis involves the reaction of a substance with water. The stability of 2-(2-Chlorophenylthio)benzaldehyde to hydrolysis is predicted to be influenced by pH.

-

Acidic Conditions (e.g., 0.1 M HCl): The thioether linkage is generally stable to acid hydrolysis under moderate conditions.[5] The aldehyde group may undergo hydration to form a geminal diol, a reversible process. Under more forcing conditions, acid-catalyzed polymerization or condensation reactions of the aldehyde could occur.

-

Neutral Conditions (e.g., Water): The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.

-

Basic Conditions (e.g., 0.1 M NaOH): While thioethers are generally resistant to base-catalyzed hydrolysis, the aldehyde group can undergo reactions such as the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) in the absence of α-protons, or aldol-type condensation reactions if enolizable protons are present.[5] Given the structure of 2-(2-Chlorophenylthio)benzaldehyde, the Cannizzaro reaction is a plausible degradation pathway under strong basic conditions.

Oxidative Degradation

The thioether and aldehyde functionalities are both susceptible to oxidation.

-

Mechanism: The sulfur atom in the thioether is nucleophilic and can be readily oxidized. The most common degradation pathway involves a two-step oxidation: first to the corresponding sulfoxide and then to the sulfone.[5] The aldehyde group can be oxidized to a carboxylic acid.

-

Common Oxidants: Hydrogen peroxide (H₂O₂) is a widely used oxidant in forced degradation studies.[4] Other oxidizing agents like metal-catalyzed oxidation or exposure to atmospheric oxygen over prolonged periods could also lead to degradation.

Photolytic Degradation

Photodegradation involves the degradation of a molecule upon exposure to light.

-

Potential Pathways: Aromatic compounds and those with heteroatoms can absorb UV light, leading to electronic excitation and subsequent chemical reactions. For 2-(2-Chlorophenylthio)benzaldehyde, potential photodegradation pathways include:

-

Cleavage of the Carbon-Sulfur Bond: Homolytic cleavage of the C-S bond could generate radical intermediates, leading to a variety of degradation products.

-

Reactions involving the Aldehyde: The aldehyde group can participate in photochemical reactions.

-

Reactions of the Chlorinated Aromatic Ring: The presence of a chlorine atom on the phenyl ring may influence the photodegradation pathway, potentially leading to dehalogenation or other transformations. Studies on chlorinated benzaldehydes have shown they undergo photolytic degradation in aqueous solutions.[6][7]

-

Thermal Degradation

Exposure to high temperatures can provide the energy needed to break chemical bonds.

-

Expected Behavior: The stability of 2-(2-Chlorophenylthio)benzaldehyde to thermal stress will depend on the temperature and duration of exposure. At elevated temperatures, decomposition is likely to occur, potentially through complex radical mechanisms. The degradation of bioactive compounds during thermal processes is a common phenomenon.[8] Studies on the thermal decomposition of benzaldehyde and related compounds indicate that complex reactions can occur at high temperatures.[9]

Proposed Degradation Pathways

Based on the chemical nature of 2-(2-Chlorophenylthio)benzaldehyde, the following degradation pathways are proposed.

Oxidative Degradation Pathway

Caption: Proposed oxidative degradation pathway of 2-(2-Chlorophenylthio)benzaldehyde.

Hydrolytic (Basic) Degradation Pathway (Cannizzaro Reaction)

Caption: Proposed basic hydrolysis pathway via the Cannizzaro reaction.

Analytical Methodologies for Stability Assessment

A robust analytical method is crucial for accurately assessing the stability of 2-(2-Chlorophenylthio)benzaldehyde and quantifying its degradation products.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for separating the parent compound from its degradation products.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of compounds with varying polarities.

-

Detection: A photodiode array (PDA) detector is highly recommended as it provides spectral information that can help in peak identification and purity assessment.

Identification of Degradation Products

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products, NMR spectroscopy is the gold standard.

Experimental Protocols

The following are detailed, step-by-step protocols for conducting forced degradation studies on 2-(2-Chlorophenylthio)benzaldehyde.

Protocol 1: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of 2-(2-Chlorophenylthio)benzaldehyde in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate the solution at 80°C for 24 hours.

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Incubate the solution at 80°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample protected from light.

-

At appropriate time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven at, for example, 105°C.

-

At appropriate time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

Protocol 2: HPLC Method Development Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Illustrative Data Presentation

The following table provides a hypothetical summary of the results from forced degradation studies.

| Stress Condition | Duration | Temperature | % Degradation of Parent | Major Degradation Products (Proposed) |

| 0.1 M HCl | 24 hours | 80°C | < 5% | - |

| 0.1 M NaOH | 24 hours | 80°C | ~20% | (2-(2-Chlorophenylthio)phenyl)methanol, 2-(2-Chlorophenylthio)benzoic acid |

| 3% H₂O₂ | 24 hours | Room Temp | ~45% | 2-((2-Chlorophenyl)sulfinyl)benzaldehyde, 2-((2-Chlorophenyl)sulfonyl)benzaldehyde, 2-(2-Chlorophenylthio)benzoic acid |

| Photolytic | ICH Q1B | - | ~15% | Multiple minor degradants |

| Thermal (Solid) | 48 hours | 105°C | ~10% | Multiple minor degradants |

This technical guide provides a predictive framework for understanding the stability and degradation pathways of 2-(2-Chlorophenylthio)benzaldehyde. Based on the chemistry of its constituent functional groups, the compound is anticipated to be most susceptible to oxidative degradation, leading to the formation of sulfoxides, sulfones, and carboxylic acids. It is also expected to show some degradation under basic and photolytic conditions. The proposed degradation pathways and experimental protocols outlined herein offer a robust starting point for the empirical investigation of this molecule's stability profile. Such studies are essential for ensuring its quality, safety, and efficacy in any potential application.

References

-

ACS Publications. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules. [Link]

-

PubMed. (n.d.). Characterization of Thioether Compounds Formed From Alkaline Degradation Products of Enflurane. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

Semantic Scholar. (n.d.). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. [Link]

-

Wikipedia. (n.d.). 2-Chlorobenzaldehyde. [Link]

-

RSC Publishing. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. [Link]

-

Sci-Hub. (n.d.). Photocatalytic Decomposition of Chlorinated Benzaldehydes in Aqueous Solution Using TiO2. [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenylthio)Benzaldehyde. [Link]

-

ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

-

csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

-

ResearchGate. (n.d.). The thermal decomposition of benzaldehyde at different temperatures. [Link]

-

MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. [Link]

-

PMC - NIH. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]

-

PubMed. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. [Link]

Sources

- 1. 2-(4-Chlorophenylthio)Benzaldehyde | C13H9ClOS | CID 2778624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Chlorophenylthio)benzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Sci-Hub. Photocatalytic Decomposition of Chlorinated Benzaldehydes in Aqueous Solution Using TiO2 / Journal of Advanced Oxidation Technologies, 1998 [sci-hub.st]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 2-(2-Chlorophenylthio)benzaldehyde

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique scaffolds enabling a vast array of pharmacological activities. 2-(2-Chlorophenylthio)benzaldehyde is a highly versatile and strategic starting material, possessing multiple reactive sites that can be exploited to construct diverse and complex heterocyclic systems. This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of synthetic methodologies for converting this precursor into valuable heterocyclic cores, primarily focusing on thioxanthenes and dibenzothiazepines. The document elucidates the underlying reaction mechanisms, provides field-proven experimental protocols, and presents data in a clear, comparative format to facilitate informed experimental design.

Introduction: The Strategic Value of 2-(2-Chlorophenylthio)benzaldehyde

2-(2-Chlorophenylthio)benzaldehyde is a diaryl thioether featuring an aldehyde group ortho to the thioether linkage. This specific arrangement of functional groups—an electrophilic aldehyde, a nucleophilic sulfur atom, and two activatable aromatic rings—makes it an ideal precursor for intramolecular cyclization reactions. The presence of a chloro-substituent on one of the phenyl rings offers an additional vector for functionalization or can be used to modulate the electronic properties and biological activity of the final compounds.

The primary value of this starting material lies in its capacity to undergo efficient intramolecular cyclization to yield tricyclic heterocyclic systems. These scaffolds, particularly thioxanthenes and phenothiazines, are recognized "privileged structures" in drug discovery, known to interact with a wide range of biological targets.[1][2] This guide will focus on the practical synthesis of these high-value cores.

Synthetic Pathways from a Central Precursor

The principal synthetic transformations of 2-(2-Chlorophenylthio)benzaldehyde involve intramolecular reactions targeting the formation of a new central ring, leveraging the interplay between the aldehyde and the thioether bridge.

Figure 1: Key synthetic routes originating from 2-(2-Chlorophenylthio)benzaldehyde.

Synthesis of Thioxanthene Derivatives via a Two-Step Approach

One of the most robust applications of this precursor is in the synthesis of thioxanthen-9-ones, which are core structures in various neuroleptic drugs and photoredox catalysts.[2] The synthesis is typically achieved through an oxidation-cyclization sequence.

Causality Behind the Experimental Design

Direct intramolecular Friedel-Crafts acylation using the aldehyde is challenging due to the lower electrophilicity of the aldehyde carbonyl compared to an acylium ion. Therefore, a more reliable and higher-yielding strategy involves the initial oxidation of the aldehyde to a carboxylic acid. This intermediate, 2-(2-chlorophenylthio)benzoic acid, can then undergo a clean, high-yielding intramolecular dehydrative cyclization. Strong acids like sulfuric acid or polyphosphoric acid (PPA) act as both the catalyst and dehydrating agent, promoting the formation of a key acylium ion intermediate that readily undergoes electrophilic aromatic substitution to furnish the tricyclic thioxanthone core.[3]

Experimental Protocol: Synthesis of 2-Chloro-thioxanthen-9-one

This protocol is a self-validating system, detailing each critical step from starting material to purified product.

Part A: Oxidation of 2-(2-Chlorophenylthio)benzaldehyde

-

Reactant Preparation: Dissolve 2-(2-Chlorophenylthio)benzaldehyde (10.0 g, 40.2 mmol) in 150 mL of acetone in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Oxidant Addition: While stirring vigorously at room temperature, slowly add a solution of potassium permanganate (KMnO₄) (9.5 g, 50.1 mmol) in 100 mL of water. The addition should be portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Isolation: Filter the mixture through a pad of Celite to remove manganese dioxide. Reduce the volume of the filtrate under vacuum to remove acetone. Acidify the remaining aqueous solution with 2M HCl to a pH of ~2, which will precipitate the carboxylic acid product.

-

Purification: Filter the white precipitate, wash with cold water, and dry under vacuum to yield 2-(2-Chlorophenylthio)benzoic acid. The product is typically of sufficient purity for the next step.

Part B: Dehydrative Cyclization to 2-Chloro-thioxanthen-9-one

-

Reaction Setup: Place the dried 2-(2-Chlorophenylthio)benzoic acid (8.0 g, 28.5 mmol) into a flask and add 80 mL of concentrated sulfuric acid (98%).

-

Cyclization: Heat the mixture to 80-90°C with stirring for 2 hours. The solution will typically develop a deep color.

-

Work-up: Carefully pour the hot reaction mixture onto 400 g of crushed ice with stirring. This will precipitate the crude thioxanthone product.

-

Isolation & Purification: Filter the resulting solid, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol. Recrystallize the crude solid from glacial acetic acid or ethanol to afford pure 2-Chloro-thioxanthen-9-one as pale yellow crystals.[3]

Mechanistic Insight: The Role of the Acid Catalyst

The mechanism for the cyclization step is a classic example of an intramolecular Friedel-Crafts acylation.

Figure 2: Simplified mechanism for acid-catalyzed thioxanthone synthesis.

Synthesis of Dibenzothiazepine Derivatives

The aldehyde functionality can also be harnessed to construct seven-membered heterocyclic rings, such as dibenzothiazepines, which are of significant interest in medicinal chemistry. This is often achieved via condensation with a suitable binucleophile. For instance, reaction with 2-aminothiophenol can lead to the formation of a benzothiazepine scaffold.[4][5]

General Synthetic Strategy

The reaction proceeds via two key steps:

-

Iminium Ion Formation: The aldehyde reacts with the amino group of 2-aminothiophenol under acidic conditions to form a Schiff base (or its protonated iminium ion).

-

Intramolecular Cyclization: The nucleophilic thiol group then attacks the carbon of the C=N double bond in an intramolecular thio-Michael addition, forming the seven-membered ring.

Data Summary: Reaction Conditions

The choice of solvent and catalyst is critical for optimizing the yield of dibenzothiazepine synthesis. The following table summarizes typical conditions.

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Glacial Acetic Acid | Toluene | Reflux | 60-80 | [6] |

| p-Toluenesulfonic acid | Ethanol | Reflux | 75-85 | [5] |

| Zinc Acetate (Microwave) | None | 120 | 60-88 | [5] |

| None (Thermal) | DMF | 100 | 50-70 | N/A |

Experimental Workflow Visualization

To ensure reproducibility and clarity, a standardized workflow is essential in any synthetic procedure.

Figure 3: A standardized workflow for the synthesis and analysis of heterocyclic compounds.